molecular formula C12H13BrO3 B14245587 Propanoic acid, 2-methyl-, 4-(bromoacetyl)phenyl ester CAS No. 476360-57-3

Propanoic acid, 2-methyl-, 4-(bromoacetyl)phenyl ester

Cat. No.: B14245587
CAS No.: 476360-57-3
M. Wt: 285.13 g/mol
InChI Key: PGEIIZDNZLQVAZ-UHFFFAOYSA-N
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Description

Propanoic acid, 2-methyl-, 4-(bromoacetyl)phenyl ester is an organic compound with a complex structure that includes a propanoic acid backbone, a methyl group, and a bromoacetyl phenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-methyl-, 4-(bromoacetyl)phenyl ester typically involves the esterification of 2-methylpropanoic acid with 4-(bromoacetyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-methyl-, 4-(bromoacetyl)phenyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF).

Major Products

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include quinones or phenolic derivatives.

    Reduction: Products include alcohols or reduced esters.

Scientific Research Applications

Propanoic acid, 2-methyl-, 4-(bromoacetyl)phenyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of propanoic acid, 2-methyl-, 4-(bromoacetyl)phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2-bromo-, methyl ester
  • 2-(4-Methylphenyl)propanoic acid
  • Methyl 2-bromopropanoate

Uniqueness

Propanoic acid, 2-methyl-, 4-(bromoacetyl)phenyl ester is unique due to the presence of both a bromoacetyl group and a phenyl ester group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

476360-57-3

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

[4-(2-bromoacetyl)phenyl] 2-methylpropanoate

InChI

InChI=1S/C12H13BrO3/c1-8(2)12(15)16-10-5-3-9(4-6-10)11(14)7-13/h3-6,8H,7H2,1-2H3

InChI Key

PGEIIZDNZLQVAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1=CC=C(C=C1)C(=O)CBr

Origin of Product

United States

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